molecular formula C17H18IN3O B3880567 1-[imino(phenyl)methyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide

1-[imino(phenyl)methyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide

Cat. No.: B3880567
M. Wt: 407.25 g/mol
InChI Key: KOASVSDKTWSWMD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde to yield certain pyrazolo[3,4-b]pyridine and chroman-4-one derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 5-Amino-3-methyl-1-phenylpyrazole, has a molecular weight of 173.21 and a melting point of 114-117 °C .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some pyrazole derivatives have been found to exhibit biological activity, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. As a general precaution, handling of chemical substances should always be done with appropriate personal protective equipment and adherence to safety guidelines .

Future Directions

The future directions for this compound would likely involve further studies to elucidate its properties, potential applications, and mechanism of action. Given the wide range of applications of pyrazole derivatives, this compound could potentially be of interest in fields such as medicinal chemistry, drug discovery, and materials science .

Properties

IUPAC Name

2-(benzenecarboximidoyl)-5-methyl-3-phenyl-4H-pyrazol-3-ol;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.HI/c1-13-12-17(21,15-10-6-3-7-11-15)20(19-13)16(18)14-8-4-2-5-9-14;/h2-11,18,21H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOASVSDKTWSWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=N)C3=CC=CC=C3.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[imino(phenyl)methyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Reactant of Route 2
1-[imino(phenyl)methyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Reactant of Route 3
1-[imino(phenyl)methyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Reactant of Route 4
1-[imino(phenyl)methyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Reactant of Route 5
1-[imino(phenyl)methyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Reactant of Route 6
1-[imino(phenyl)methyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide

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